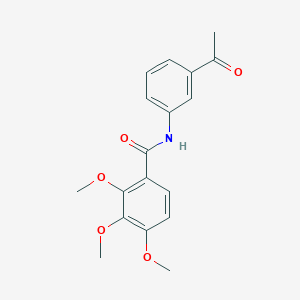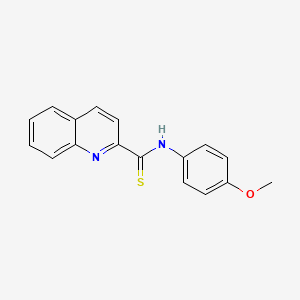
N-(4-methoxyphenyl)-2-quinolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-quinolinecarbothioamide, also known as MQC, is a chemical compound that is widely used in scientific research for its potential therapeutic applications. MQC is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activities, N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to possess a range of other biochemical and physiological effects. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to inhibit the activity of several enzymes involved in the inflammatory response, suggesting that it may have potential anti-inflammatory properties. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide in scientific research is its broad range of biological activities, which makes it a versatile tool for studying a wide range of biological processes. N-(4-methoxyphenyl)-2-quinolinecarbothioamide is also relatively easy to synthesize and purify, making it a cost-effective and reliable compound for laboratory experiments. However, one of the limitations of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide is its potential toxicity, which may limit its use in certain experiments or applications.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-quinolinecarbothioamide. One area of interest is the development of new antitumor drugs based on the structure of N-(4-methoxyphenyl)-2-quinolinecarbothioamide, which may have improved efficacy and reduced toxicity compared to existing chemotherapeutic agents. Another area of interest is the study of the potential anti-inflammatory and neuroprotective properties of N-(4-methoxyphenyl)-2-quinolinecarbothioamide, which may have implications for the treatment of neurological and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-quinolinecarbothioamide can be synthesized via a multistep reaction process, starting from 4-methoxyaniline and 2-chloroquinoline. The reaction involves the formation of an intermediate compound, which is then treated with thioacetamide to yield the final product. The synthesis process has been optimized to produce high yields of pure N-(4-methoxyphenyl)-2-quinolinecarbothioamide, making it a cost-effective and reliable method for producing the compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-methoxyphenyl)-2-quinolinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has also been shown to possess antiviral activity against the hepatitis C virus, making it a promising candidate for the development of new antiviral drugs.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)18-17(21)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAJBZOIXGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
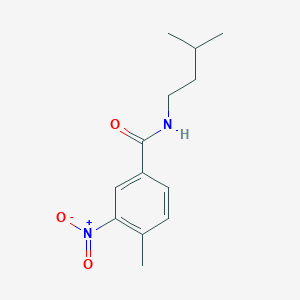
![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)
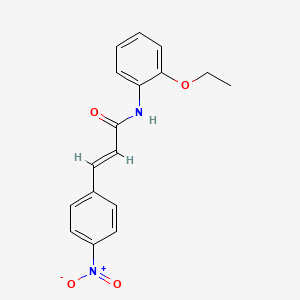
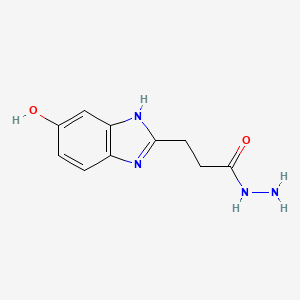
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)
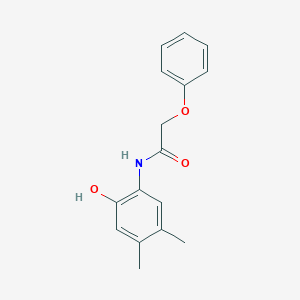
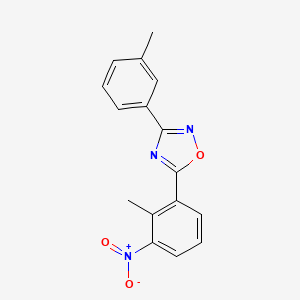
![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)
